An In-depth Technical Guide to 4-Bromo-5-methyl-2-nitroaniline
An In-depth Technical Guide to 4-Bromo-5-methyl-2-nitroaniline
Introduction
4-Bromo-5-methyl-2-nitroaniline, identified by the CAS Number 827-32-7 , is a substituted aromatic amine that serves as a crucial building block in the synthesis of a variety of complex organic molecules.[1] Its unique structural arrangement, featuring a bromine atom, a methyl group, and a nitro group on an aniline scaffold, imparts a distinct reactivity profile that is of significant interest to researchers in medicinal chemistry, agrochemical development, and materials science. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of this versatile intermediate, with a particular focus on its relevance to drug discovery and development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a chemical entity is fundamental to its application in synthetic chemistry and drug design. The key properties of 4-Bromo-5-methyl-2-nitroaniline are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 827-32-7 | [1] |
| Molecular Formula | C₇H₇BrN₂O₂ | [2] |
| Molecular Weight | 231.05 g/mol | [2] |
| Appearance | Solid | |
| Boiling Point | 335.2 ± 37.0 °C at 760 mmHg | [2] |
| Storage Temperature | 2-8 °C, Protect from light | [2] |
Synthesis and Mechanistic Insights
The regioselective synthesis of 4-Bromo-5-methyl-2-nitroaniline is a critical aspect of its utility. The most logical and commonly employed synthetic strategy involves the electrophilic nitration of 4-bromo-3-methylaniline. The directing effects of the substituents on the aromatic ring are paramount in determining the outcome of this reaction.
Caption: Proposed synthesis of 4-Bromo-5-methyl-2-nitroaniline.
In this electrophilic aromatic substitution, the amino group (-NH₂) is a strongly activating, ortho-, para-director, while the methyl group (-CH₃) is also an activating ortho-, para-director. The bromine atom (-Br) is a deactivating ortho-, para-director. The interplay of these directing effects governs the position of the incoming nitro group (-NO₂). The position ortho to the strongly activating amino group and meta to the bromine and methyl groups is sterically and electronically favored, leading to the formation of the desired 2-nitro product.
Experimental Protocol: Nitration of 4-Bromo-3-methylaniline (Proposed)
This protocol is a generalized procedure based on established methods for the nitration of substituted anilines and should be optimized for specific laboratory conditions.
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Protection of the Amino Group (Optional but Recommended): To prevent oxidation of the amino group and to control the regioselectivity, the amino group of 4-bromo-3-methylaniline can be protected, for example, by acetylation with acetic anhydride to form N-(4-bromo-3-methylphenyl)acetamide.
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Nitration: The (acetylated) 4-bromo-3-methylaniline is dissolved in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (typically 0-5 °C). A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise while maintaining the low temperature to control the exothermic reaction.
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Reaction Quench and Workup: After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete conversion. The reaction is then quenched by carefully pouring it onto crushed ice.
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Deprotection (if applicable): If the amino group was protected, the intermediate is hydrolyzed, typically by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH), to yield 4-Bromo-5-methyl-2-nitroaniline.
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Isolation and Purification: The crude product is collected by filtration, washed with water to remove residual acid, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4-Bromo-5-methyl-2-nitroaniline.
Reactivity and Applications in Synthesis
The chemical reactivity of 4-Bromo-5-methyl-2-nitroaniline is dictated by its three key functional groups: the amino, nitro, and bromo substituents. This trifunctional nature makes it a valuable synthon for the construction of more complex molecular architectures, particularly heterocyclic compounds.[2]
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Amino Group: The primary amino group can be readily diazotized and subsequently converted into a wide range of other functional groups. It can also participate in condensation reactions to form imines or be acylated.
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Nitro Group: The nitro group can be reduced to an amino group, providing a route to diamino derivatives. These diamines are key precursors for the synthesis of various heterocycles, such as benzimidazoles and quinoxalines.
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Bromo Group: The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.
Caption: Reactivity of 4-Bromo-5-methyl-2-nitroaniline.
The use of 4-Bromo-5-methyl-2-nitroaniline as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides, has been noted.[2] In the realm of medicinal chemistry, this compound serves as a scaffold for the development of novel therapeutic agents. The ability to selectively modify each of the functional groups allows for the generation of diverse libraries of compounds for biological screening.
Safety and Toxicology
Substituted nitroanilines, as a class of compounds, warrant careful handling due to their potential toxicity. While specific toxicological data for 4-Bromo-5-methyl-2-nitroaniline is not extensively available, general precautions for this chemical family should be observed. The presence of a nitro group on an aniline ring is generally associated with increased cytotoxic effects.[3]
General Handling Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
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Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
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Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
The toxicity of substituted anilines is influenced by the nature and position of the substituents. Electron-withdrawing groups, such as the nitro group, tend to increase cytotoxicity.[3]
Conclusion
4-Bromo-5-methyl-2-nitroaniline is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry. Its trifunctional nature allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, reactivity, and safe handling is essential for researchers and scientists working in these fields. Further investigation into the biological activities of derivatives of 4-Bromo-5-methyl-2-nitroaniline may lead to the discovery of novel therapeutic agents.
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